molecular formula C8H16 B6236950 1,2,3-trimethylcyclopentane, Mixture of diastereomers CAS No. 2815-57-8

1,2,3-trimethylcyclopentane, Mixture of diastereomers

Cat. No.: B6236950
CAS No.: 2815-57-8
M. Wt: 112.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Trimethylcyclopentane is an organic hydrocarbon alicyclic cycloalkane compound with the molecular formula C8H16. It is a saturated cyclopentane with three methyl substituents branching off carbons 1, 2, and 3. The compound exists as a mixture of diastereomers due to the presence of multiple chiral centers, leading to different spatial arrangements of the methyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trimethylcyclopentane can be synthesized through various organic reactions involving cyclopentane derivatives. One common method involves the alkylation of cyclopentane with methylating agents under controlled conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) to facilitate the methylation process .

Industrial Production Methods: Industrial production of 1,2,3-trimethylcyclopentane involves similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired diastereomers .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trimethylcyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed:

Scientific Research Applications

1,2,3-Trimethylcyclopentane has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2,3-trimethylcyclopentane involves its interactions with molecular targets and pathways. The compound’s effects are primarily due to its structural features, which influence its reactivity and interactions with other molecules. The presence of multiple chiral centers and the resulting diastereomers contribute to its unique chemical behavior and potential biological activity .

Comparison with Similar Compounds

1,2,3-Trimethylcyclopentane can be compared with other similar compounds, such as:

    Cyclopentane: A simpler cycloalkane without methyl substituents.

    1,2,4-Trimethylcyclopentane: A structural isomer with methyl groups at different positions.

    1,2,3-Trimethylcyclohexane: A similar compound with a six-membered ring instead of a five-membered ring.

Uniqueness: 1,2,3-Trimethylcyclopentane is unique due to its specific arrangement of methyl groups and the resulting diastereomers. This structural complexity leads to distinct chemical and physical properties compared to its analogs .

Properties

CAS No.

2815-57-8

Molecular Formula

C8H16

Molecular Weight

112.2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.